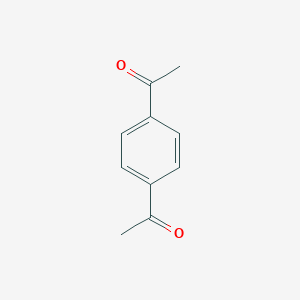

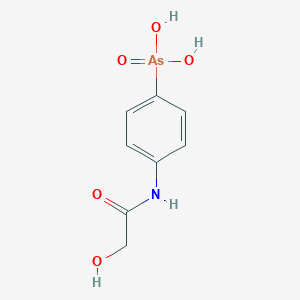

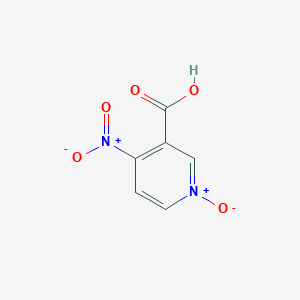

Ethyl (pentafluorophenoxy)acetate

概要

説明

Synthesis Analysis

The synthesis of Ethyl (pentafluorophenoxy)acetate and related compounds involves several innovative techniques. For instance, ethyl acetate has been perfluorinated by direct fluorination in the presence of cesium fluoride, leading to pentafluoroethyl trifluoroacetate in excellent yield, demonstrating the feasibility of synthesizing fluorinated compounds through direct fluorination methods (Arimura et al., 1993).

Molecular Structure Analysis

Investigations into the molecular structure of ethyl acetate derivatives, including Ethyl (pentafluorophenoxy)acetate, reveal significant insights. For example, X-ray crystallography has been used to determine the crystal structure of ethyl acetate, highlighting its planar nature and providing a detailed understanding of its geometric configuration (Boese et al., 2013). This structural information is crucial for understanding the compound's reactivity and potential applications.

Chemical Reactions and Properties

Ethyl (pentafluorophenoxy)acetate's chemical reactions are characterized by its interaction with various reagents and conditions. The compound's reactivity has been explored through various studies, such as the measurement of electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates, revealing the deactivating effect of the pentafluorophenyl group and providing insights into its unique reactivity profile (Taylor, 1971).

Physical Properties Analysis

The physical properties of Ethyl (pentafluorophenoxy)acetate, such as its boiling point, melting point, and solubility, are influenced by its molecular structure. Gas electron diffraction studies have contributed to understanding the molecular conformation and structural parameters of ethyl acetate, which can be related to Ethyl (pentafluorophenoxy)acetate due to structural similarities (Sugino et al., 1991).

Chemical Properties Analysis

Ethyl (pentafluorophenoxy)acetate exhibits a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and various chemical transformations. The compound's reactivity can be partly understood through studies on similar compounds, such as the reactions of vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes, shedding light on potential copolymerizations and other reactions relevant to Ethyl (pentafluorophenoxy)acetate (Williams et al., 2005).

科学的研究の応用

Ethyl acetate has been used in the extraction and purification processes in studies on natural products. For instance, it was employed in the isolation of phenolic compounds from walnut kernels, demonstrating significant antioxidant activities (Zijia Zhang et al., 2009).

In microbiology, ethyl acetate has been explored for its potential in microbial production. A review discussed the perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases and metabolic engineering in yeasts for in vivo production (Shangjie Zhang et al., 2020).

The compound has also been utilized in chemical engineering, such as in the reactive distillation process for ethyl acetate synthesis. A study investigated the feasibility and optimized the process parameters for efficient production (E. Kenig et al., 2001).

In pharmaceutical and biomedical applications, ethyl acetate has been used as a solvent. For example, a study reported its use as a green solvent for the synthesis of poly(2-ethyl-2-oxazoline), a polymer with high water-solubility and biomedical relevance (Maarten Vergaelen et al., 2020).

Ethyl acetate's role in environmental science is highlighted in its use for the identification of pollutants in water samples. A study used ethyl acetate extracts for the gas chromatographic-mass spectrometric identification of phenols and aromatic acids in river waters (G. Matsumoto et al., 1977).

作用機序

The reaction mechanism can be described as follows: Ethyl acetate molecules are adsorbed on the catalyst surface; the C−O bond in ethyl acetate is broken, resulting in the primary by-products such as CH3CH2OH and CH3CHO as well as the quick conversion of ethanol to acetaldehyde, which is released as a by-product .

Safety and Hazards

Ethyl (pentafluorophenoxy)acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organ is the Central nervous system (CNS) .

将来の方向性

The synthesis and polymerization of two new vinyl monomers, pentafluorophenyl vinyl ether and 1,2-difluorovinyl pentafluorophenyl ether, are also presented . The pyrolysis of these polymers, along with that of model compounds, would yield information regarding the relative ease with which hydrogen fluoride or pentafluorophenol (probable breakdown products) are removed from various positions in the polymer chain as the possible first step leading to degradation .

特性

IUPAC Name |

ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZNQDDCDHKEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403849 | |

| Record name | ethyl (pentafluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (pentafluorophenoxy)acetate | |

CAS RN |

14742-37-1 | |

| Record name | Ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (pentafluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)

![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)